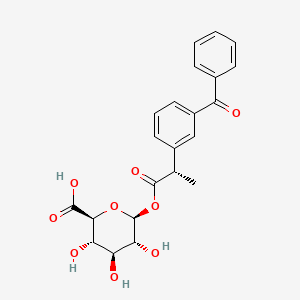

(S)-Ketoprofen Acyl-|A-D-glucuronide

Description

Significance of Glucuronidation in Xenobiotic Metabolism

Glucuronidation stands as a cornerstone of phase II biotransformation, a critical pathway for the metabolism of foreign substances (xenobiotics) and endogenous compounds in the body. wikipedia.orgjove.com This process involves the enzymatic addition of a glucuronic acid molecule, derived from D-glucose, to a substrate. jove.com The primary enzyme family responsible for catalyzing this reaction is the UDP-glucuronosyltransferases (UGTs). jove.comnih.gov

The main purpose of glucuronidation is to increase the water solubility of various substances, thereby facilitating their elimination from the body, primarily through urine or bile. wikipedia.orgnih.gov By converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) conjugates, the body can more effectively excrete them. wikipedia.orgjove.com This detoxification process applies to a wide array of substances, including drugs, pollutants, and metabolic byproducts like bilirubin. wikipedia.orgwisdomlib.org While generally considered a detoxification pathway, it's noteworthy that some glucuronide conjugates can be biologically active. nih.gov

Glucuronidation occurs predominantly in the liver, but UGT enzymes are also present in other major organs such as the intestines, kidneys, and brain. wikipedia.org The resulting glucuronide conjugates are typically much more water-soluble and less biologically active than their parent compounds. wikipedia.orgnih.gov

Chemical Nature and Reactivity of Acyl Glucuronide Conjugates

Acyl glucuronides are a specific class of metabolites formed when a carboxylic acid-containing compound is conjugated with glucuronic acid. nih.govnih.gov This reaction creates an ester linkage, specifically a 1-O-acyl-β-D-glucuronide. nih.gov These conjugates are chemically reactive electrophiles, meaning they are susceptible to attack by nucleophiles. nih.govnih.gov

This inherent reactivity leads to three primary chemical transformations:

Hydrolysis: The ester bond can be cleaved, regenerating the original carboxylic acid (the aglycone) and glucuronic acid. nih.govrsc.org

Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the initial C-1 position of the glucuronic acid ring to the C-2, C-3, and C-4 positions. nih.govrsc.org This process is a significant contributor to the instability of these conjugates. mdpi.com

Intermolecular Reactions: The electrophilic nature of acyl glucuronides allows them to react with nucleophilic sites on macromolecules, such as proteins, leading to the formation of covalent adducts. nih.govnih.gov It has been documented that acyl glucuronides can covalently modify proteins like serum albumin and even the UGT enzymes that catalyze their formation. nih.govnih.gov

The stability of an acyl glucuronide is influenced by both electronic and steric factors related to the parent drug molecule. nih.gov The rate of degradation through hydrolysis and acyl migration is an important indicator of their chemical reactivity. nih.govrsc.org

Overview of Ketoprofen (B1673614) as a Substrate for Glucuronidation

Ketoprofen, a widely used NSAID, possesses a carboxylic acid group, making it a prime candidate for glucuronidation. scispace.comdrugbank.com It exists as a racemic mixture of two enantiomers, (R)-ketoprofen and (S)-ketoprofen. nih.gov The formation of ketoprofen glucuronide is a major metabolic pathway for the drug's clearance from the body. drugbank.comhmdb.ca

The glucuronidation of ketoprofen results in the formation of an acyl glucuronide metabolite. nih.govhmdb.ca Specifically, the (S)-enantiomer of ketoprofen is conjugated to form (S)-Ketoprofen Acyl-β-D-glucuronide. This process is catalyzed by several UGT isoforms, including UGT1A3, UGT1A9, UGT1A10, and notably UGT2B7. nih.govcaymanchem.com In rats, the UGT2B1 isoenzyme has been identified as a key player in ketoprofen glucuronidation. nih.govscispace.com

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-QVTYPLGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857911 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-26-1 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation of S Ketoprofen Acyl β D Glucuronide

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Ketoprofen (B1673614) Glucuronidation

The primary pathway for the metabolic clearance of many carboxylic acid-containing drugs, including ketoprofen, is the formation of acyl glucuronides. nih.gov This conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the gastrointestinal tract. wikipedia.orgyoutube.com UGTs facilitate the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its elimination from the body. wikipedia.orgnih.gov

The UGT superfamily is divided into several families and subfamilies, with the UGT1 and UGT2 families being principally responsible for the metabolism of xenobiotics, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Specific UGT1A and UGT2B Subfamilies Involved in Conjugation

Research has identified several specific UGT isoforms that are involved in the glucuronidation of ketoprofen. The UGT2B subfamily, in particular, plays a crucial role. UGT2B7 is recognized as a primary enzyme responsible for conjugating ketoprofen, exhibiting a marked stereoselectivity for the (S)-enantiomer. nih.gov In addition to UGT2B7, UGT2B4 has also been identified as a substrate for ketoprofen. nih.gov

While the UGT2B family is predominant, certain isoforms within the UGT1A family also contribute to this metabolic process. Specifically, UGT1A3, UGT1A9, and UGT1A10 have been shown to form ketoprofen glucuronide. caymanchem.com Studies involving various NSAIDs have confirmed that UGT1A9 and UGT2B7 are major isoforms involved in their glucuronidation. nih.gov In rat models, UGT2B1 has been identified as the main isoform involved in the drug's glucuronidation. nih.gov

Kinetics of Enzymatic Conjugation

The kinetics of ketoprofen glucuronidation have been investigated to understand the efficiency and capacity of the UGT enzymes. Studies using rat liver microsomes have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of both (R)- and (S)-ketoprofen glucuronides.

In one such study, the Vmax for the formation of (S)-ketoprofen glucuronide (S-KG) was found to be slightly but significantly higher than that for the (R)-enantiomer (R-KG), while the Km values showed no stereospecific differences. ucl.ac.be This suggests a higher catalytic efficiency for the (S)-enantiomer's conjugation. ucl.ac.be The kinetic parameters from this study are detailed in the table below.

| Enantiomer | Parameter | Control Rats (mean ± SD) | Arthritic Rats (mean ± SD) |

| (S)-Ketoprofen | Vmax (nmol/min/mg protein) | 1.60 ± 0.04 | 0.77 ± 0.12 |

| Km (μM) | Not significantly different | Not significantly different | |

| (R)-Ketoprofen | Vmax (nmol/min/mg protein) | 1.45 ± 0.04 | 0.68 ± 0.10 |

| Km (μM) | Not significantly different | Not significantly different | |

| Data sourced from a study on glucuronidation by liver microsomes of adjuvant-induced arthritic rats. ucl.ac.be |

Stereoselectivity in the Biosynthesis of Ketoprofen Glucuronides

Ketoprofen possesses a chiral center, existing as (S)- and (R)-enantiomers. nih.gov The enzymatic glucuronidation of ketoprofen is a stereoselective process, with a clear preference for one enantiomer over the other. ucl.ac.be

Mechanistic Basis of Stereoselective Formation

The stereoselective formation of (S)-ketoprofen glucuronide is primarily attributed to the specific interactions between the substrate and the active site of the UGT enzymes. UGT2B7, a key enzyme in this process, demonstrates a clear preference for the (S)-enantiomer of ketoprofen. This selectivity arises from the three-dimensional structure of the enzyme's binding pocket, which accommodates the (S)-form more favorably than the (R)-form, leading to a more efficient catalytic conversion. While the precise molecular interactions are complex, this "chiral recognition" is the fundamental basis for the observed stereoselectivity. Furthermore, studies have shown that ketoprofen glucuronide can form covalent adducts with UGT enzymes, and this process is also remarkably stereoselective with UGT2B isoforms. nih.gov

Comparative Studies of (R)- and (S)-Ketoprofen Glucuronide Formation

Comparative studies have consistently demonstrated the preferential formation of the (S)-glucuronide. As indicated by the kinetic data in the table above, the maximum rate of formation (Vmax) for (S)-ketoprofen glucuronide is significantly higher than for the (R)-enantiomer in rat liver microsomes. ucl.ac.be This finding points to a more efficient enzymatic process for the (S)-form. ucl.ac.be

In vivo studies in rats with adjuvant-induced arthritis also revealed an impairment in the formation of both R- and S-ketoprofen glucuronides, but the stereoselective nature of the metabolism was maintained. nih.gov The consequences of this stereoselectivity extend beyond formation. The resulting glucuronide metabolites also exhibit different properties; for instance, the hydrolysis half-life of (S)-ketoprofen glucuronide in human plasma is significantly longer (3.46 ± 0.84 hr) than that of the (R)-isomer (1.37 ± 0.30 hr). nih.gov This indicates greater stability of the (S)-conjugate in a physiological environment. nih.gov

In Vitro Models for Studying Enzymatic Conjugation

A variety of in vitro systems are employed to investigate the enzymatic conjugation of ketoprofen. These models are essential for characterizing the metabolic pathways and identifying the specific enzymes involved.

Commonly used models include:

Liver Microsomes : Preparations of human and rat liver microsomes are a standard model as they contain a high concentration of UGT enzymes. nih.govucl.ac.be These can be activated with agents like alamethicin (B1591596) to improve the prediction of in vivo metabolism. youtube.com

Recombinant UGT Isoforms : To pinpoint the contribution of individual enzymes, researchers use recombinant UGT isoforms expressed in cell lines (e.g., baculoviruses or V79 cells). nih.govnih.gov This allows for the study of a single, specific UGT's activity towards ketoprofen.

Cultured Cell Lines : Genetically engineered cell lines, such as V79 cells expressing a specific UGT like UGT2B1, provide a cellular context for studying glucuronidation and the subsequent effects of the metabolite. nih.gov Human skin cells like melanocytes and fibroblasts have also been used to study the drug's effects in different biological systems. nih.gov

Sub-cellular Fractions and Purified Proteins : Studies have utilized organelle proteins and purified UGTs to investigate specific interactions, such as the formation of covalent adducts between ketoprofen glucuronide and the enzymes themselves. nih.gov Human plasma and purified human serum albumin are used to study the stability and binding of the formed glucuronides. nih.govcapes.gov.br

Diffusion Cells : Models like the Franz diffusion cell are used to study the percutaneous absorption and release of ketoprofen from topical formulations, providing insight into its behavior when administered via the skin. nih.govcore.ac.uk

These in vitro models are crucial tools for elucidating the mechanisms of (S)-ketoprofen acyl-β-D-glucuronide formation and its subsequent interactions.

Chemical Reactivity and Intrinsic Stability of S Ketoprofen Acyl β D Glucuronide

Hydrolysis Pathways and Kinetic Analysis

Kinetic studies, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the delineation of hydrolysis from acyl migration by monitoring the distinct resonances of the resulting products. nih.gov The rate of hydrolysis of R-ketoprofen glucuronide has been observed to be approximately twice as fast as that of the S-isomer in human serum. nih.gov While acyl migration is generally the predominant pathway under physiological conditions due to favorable entropic considerations, hydrolysis remains a significant degradation route. nih.govmdpi.com

Intramolecular Acyl Migration and Positional Isomer Formation

A key feature of the reactivity of (S)-Ketoprofen Acyl-β-D-glucuronide is its propensity to undergo intramolecular acyl migration. nih.govtandfonline.com This non-enzymatic rearrangement involves the transfer of the ketoprofen (B1673614) acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. nih.govnih.govrsc.org This process leads to the formation of a complex mixture of positional isomers. nih.govrsc.org The rate of acyl migration is a primary determinant of the half-life of the glucuronide under physiological pH. mdpi.com

The acyl migration of (S)-Ketoprofen Acyl-β-D-glucuronide results in the sequential formation of various structural isomers. These include the 2-O-acyl, 3-O-acyl, and 4-O-acyl positional isomers. nih.govnih.gov For each of these positional isomers, both α- and β-anomers can exist, leading to a potential mixture of at least seven isomeric forms in addition to the parent 1-β-O-acyl glucuronide. nih.govrsc.org

The characterization of these individual isomers has been accomplished using advanced analytical techniques, particularly two-dimensional NMR spectroscopy (e.g., COSY, TOCSY, and HMBC). nih.gov These methods have been crucial in identifying the specific structures of the 2-, 3-, and 4-O-acyl isomers that appear sequentially in solution. nih.gov The pseudo-equilibrium ratio for the major acyl-migrated isomers of S-ketoprofen glucuronide has been found to be similar to that of S-naproxen glucuronide, where the 3-O-acyl isomer is the most stable. nih.gov

The process of acyl migration from the initial 1-β-O-acyl glucuronide is understood to proceed in a stepwise manner, beginning with the migration from the C-1 to the C-2 position. nih.gov This is followed by further migrations to the C-3 and C-4 positions, establishing a pseudo-equilibrium among the isomers. nih.gov The entire degradation process, encompassing both migration and hydrolysis, follows apparent first-order kinetics. nih.gov

Kinetic models have been developed to describe the complex reaction network of isomerization and hydrolysis. nih.govrsc.org Studies using 13C labeling and NMR spectroscopy have allowed for the determination of specific rate constants for each step. nih.gov A significant finding is that the initial 1β→2β acyl migration step exhibits marked stereoselectivity. nih.gov In general, the rate of acyl migration is reported to be 10- to 20-fold faster than the rate of hydrolysis under in vitro physiological conditions. mdpi.com

| Parameter | (S)-Ketoprofen Glucuronide | (R)-Ketoprofen Glucuronide | Reference |

|---|---|---|---|

| Overall Degradation Rate Constant (k, hr⁻¹) | 0.55 ± 0.034 | 1.07 ± 0.154 | nih.gov |

| 1β→2β Acyl Migration Rate Constant (hr⁻¹) | 0.52 ± 0.029 | 1.04 ± 0.158 | nih.gov |

The stability of (S)-Ketoprofen Acyl-β-D-glucuronide and the rates of its degradation reactions are highly dependent on environmental factors, most notably pH and temperature. rsc.org Most kinetic studies are conducted under physiological conditions, typically at a pH of 7.4 and a temperature of 37°C, to mimic the in vivo environment. nih.govtandfonline.comnih.gov

The degradation kinetics are pH-dependent. nih.gov For the related compound naproxen, kinetic rate constants for hydrolysis and acyl migration were determined at pH values of 7.00, 7.40, and 8.00, demonstrating the sensitivity of the degradation pathways to changes in hydrogen ion concentration. nih.gov The rates of both acyl migration and hydrolysis generally increase with increasing pH within the physiological range. The structure of the parent acid (aglycone) and the composition of the reaction medium also influence the reaction rates. rsc.org

Stereoselective Degradation and Reactivity Profiles of Diastereomers

A critical aspect of ketoprofen glucuronide's chemical reactivity is its stereoselectivity. nih.govtandfonline.com The (S)- and (R)-enantiomers of ketoprofen form diastereomeric glucuronides that exhibit different degradation rates. nih.govtandfonline.comnih.gov

| Compound | Relative Degradation Rate/Half-Life | Reference |

|---|---|---|

| (S)-Ketoprofen Acyl-β-D-glucuronide | Slower degradation rate (more stable) | nih.govtandfonline.com |

| (R)-Ketoprofen Acyl-β-D-glucuronide | Faster degradation rate (approx. 2x faster than S-isomer) | nih.govtandfonline.comnih.gov |

Interactions of S Ketoprofen Acyl β D Glucuronide with Biological Macromolecules

Covalent Binding to Proteins

The formation of covalent adducts between acyl glucuronides and proteins is a well-documented phenomenon that may contribute to the dysfunction of target proteins. nih.gov (S)-Ketoprofen acyl-β-D-glucuronide participates in such reactions, covalently modifying various biological macromolecules. nih.gov The extent of this binding is influenced by several factors, including the stability of the glucuronide itself and the nucleophilic nature of the target protein residues. nih.govtandfonline.com

The covalent binding of (S)-Ketoprofen acyl-β-D-glucuronide to proteins proceeds through two primary mechanisms: transacylation and glycation-like reactions. nih.govresearchgate.net

Transacylation: This is a direct nucleophilic displacement reaction where a nucleophilic residue on a protein (such as a lysine (B10760008), cysteine, or histidine) attacks the electrophilic ester carbonyl group of the glucuronide. researchgate.netresearchgate.net This process results in the transfer of the ketoprofen (B1673614) acyl group to the protein, forming a stable amide or ester linkage and releasing glucuronic acid. researchgate.netox.ac.uk The rate of this reaction is a key factor in protein adduct formation. rsc.org

Glycation-like Reactions: This mechanism is more complex and begins with the intramolecular acyl migration of the ketoprofen moiety from the C1-hydroxyl group of the glucuronic acid to other positions, such as C2, C3, or C4. tandfonline.comresearchgate.net This rearrangement can lead to the formation of a reactive aldehyde via ring-opening of the glucuronic acid moiety. researchgate.netnih.gov The aldehyde then reacts with primary amino groups on proteins, typically the ε-amino group of lysine residues, to form a Schiff base. nih.govnih.gov This intermediate can then undergo an Amadori rearrangement to form a more stable ketoamine adduct, a process analogous to the glycation of proteins by reducing sugars. researchgate.netnih.gov Studies suggest that this glycation pathway may be significant, as acyl glucuronides can be more reactive than glucose in forming fluorescent Maillard reaction products with albumin. nih.gov

The balance between these two pathways can be influenced by the chemical structure of the acyl group. ox.ac.uk

Research has identified several key proteins that are targets for covalent adduction by ketoprofen acyl-β-D-glucuronide.

Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA is a major target for covalent binding by reactive metabolites. st-andrews.ac.uk The glucuronide of ketoprofen has been shown to irreversibly bind to HSA. nih.gov Chemical modification studies indicate that the S-isomer's glucuronide reacts with lysine residues on HSA. nih.gov

UDP-Glucuronosyltransferases (UGTs): UGTs, the very enzymes responsible for the formation of ketoprofen glucuronide, are themselves targets of the reactive metabolite. nih.govnih.gov Studies using immunoblots of liver microsomes incubated with ketoprofen acylglucuronide revealed several protein adducts, including a major one at approximately 56 kDa, which corresponds to the molecular mass of UGTs. nih.gov Further evidence confirmed that UGTs are adducted, with the binding occurring within the UDP-glucuronic acid binding domain of the enzyme. nih.gov

| Adducted Protein | Key Findings | Stereoselectivity Noted | Source |

|---|---|---|---|

| Human Serum Albumin (HSA) | Irreversibly binds to HSA. (S)-ketoprofen glucuronide reacts with lysine residues. | Yes, binding is stereoselective. | nih.gov |

| UDP-Glucuronosyltransferases (UGTs) | Forms covalent adducts with UGTs (e.g., UGT2B1), primarily at the UDP-GlcUA binding domain. | Yes, adduct formation is stereoselective. | nih.govnih.gov |

The covalent binding of ketoprofen glucuronide to proteins is markedly stereoselective, with the (S)- and (R)-enantiomers exhibiting different reactivities and binding characteristics. nih.govnih.gov

When interacting with Human Serum Albumin (HSA), the two diastereomers show distinct behaviors. The maximum yield of adducts formed from the glucuronide of the (S)-enantiomer was found to be twice that obtained with the glucuronide of its (R)-antipode. nih.gov The mechanism and binding sites also differ:

(S)-Ketoprofen glucuronide is proposed to react with lysine residues located in Site I of HSA, likely through a Schiff base mechanism (glycation). nih.gov

(R)-Ketoprofen glucuronide primarily reacts with tyrosine and, to a lesser extent, lysine residues in Site II of HSA, likely via a direct nucleophilic attack (transacylation). nih.gov

Stereoselectivity is also observed in adduct formation with UGTs, where the amount of covalent adducts formed with UGT2B isoforms was higher for the R-enantiomer of ketoprofen glucuronide than the S-enantiomer. nih.gov This difference in reactivity is linked to the inherent stability of the diastereomers, with the (S)-isomer generally being more stable and degrading more slowly than the (R)-isomer. tandfonline.com

| Diastereomer | Proposed Binding Site on HSA | Proposed Mechanism | Target Amino Acid Residues | Relative Adduct Yield | Source |

|---|---|---|---|---|---|

| (S)-Ketoprofen Acyl-β-D-glucuronide | Site I | Schiff base formation (Glycation) | Lysine | Higher (approx. 2x that of R-form) | nih.gov |

| (R)-Ketoprofen Acyl-β-D-glucuronide | Site II | Nucleophilic attack (Transacylation) | Mainly Tyrosine, secondarily Lysine | Lower | nih.gov |

Inhibition of Enzymatic Activity by (S)-Ketoprofen Acyl-β-D-glucuronide

In addition to forming stable adducts, (S)-Ketoprofen acyl-β-D-glucuronide can inhibit the activity of enzymes, including those involved in its own metabolism.

Ketoprofen acylglucuronide acts as an irreversible inhibitor of UDP-glucuronosyltransferases (UGTs). nih.gov This inhibition is directly linked to the formation of covalent adducts with the enzyme. nih.gov Research has shown that ketoprofen acylglucuronide, whether added directly or produced in situ, inhibits the glucuronidation of substrates like 1-naphthol (B170400) and 2-naphthol (B1666908) in human liver microsomes and in cells expressing the rat UGT2B1 isoform. nih.gov The covalent binding of the glucuronide to the UGT active site, specifically the UDP-glucuronic acid binding domain, is the mechanism behind this inhibition. nih.gov For instance, in cultured V79 cells expressing UGT2B1, the in situ production of ketoprofen glucuronide led to a 35% decrease in the glucuronidation of 2-naphthol. nih.gov

| Enzyme System | Effect | Mechanism | Observed Outcome | Source |

|---|---|---|---|---|

| Human Liver Microsomes (UGTs) | Irreversible Inhibition | Covalent adduction | Inhibition of 1-naphthol and 2-naphthol glucuronidation | nih.gov |

| Recombinant rat UGT2B1 | Irreversible Inhibition | Covalent adduction | ~35% decrease in 2-naphthol glucuronidation when produced in situ | nih.gov |

While specific data on the inhibition of Cytochrome P450 (CYP) enzymes by (S)-Ketoprofen acyl-β-D-glucuronide is limited, the inhibition of CYP enzymes by other, structurally related acyl glucuronides is well-established and provides a critical pharmacological context. nih.govmdpi.com

Acyl glucuronide metabolites of drugs like gemfibrozil (B1671426) and clopidogrel (B1663587) are known mechanism-based or time-dependent inhibitors of CYP2C8. nih.govmdpi.com This inhibition is clinically significant and can lead to major drug-drug interactions. nih.gov For example, gemfibrozil acyl glucuronide inactivates CYP2C8, and clopidogrel acyl glucuronide is also a potent time-dependent inhibitor of the enzyme. nih.govmdpi.com The inactivation of CYP2C8 by clopidogrel acyl glucuronide is characterized by a Ki of 9.9 µM and a kinact of 0.047 min−1. mdpi.com This demonstrates that the acyl glucuronide class of metabolites has the potential to act as potent perpetrators of enzyme inhibition, a characteristic that warrants consideration for all drugs that form these conjugates. mdpi.comacs.org

| Inhibitor | Type of Inhibition | Key Parameters | Source |

|---|---|---|---|

| Gemfibrozil acyl glucuronide | Mechanism-based inactivator | Known to cause clinically significant drug-drug interactions. | nih.govmdpi.com |

| Clopidogrel acyl glucuronide | Time-dependent inhibitor | Ki = 9.9 µM; kinact = 0.047 min−1 | mdpi.com |

Analytical Methodologies for S Ketoprofen Acyl β D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of (S)-Ketoprofen Acyl-β-D-glucuronide from its parent drug, its (R)-enantiomer, and other metabolites. Due to the compound's instability and the chiral nature of its parent drug, sophisticated methods are required.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ketoprofen (B1673614) and its conjugates. nih.govnih.gov To resolve the enantiomers of ketoprofen and its glucuronide, chiral stationary phases (CSPs) or chiral mobile phase additives are essential. nih.govresearchgate.net

One approach involves the use of a Chirobiotic V CSP, which is based on the macrocyclic glycopeptide antibiotic vancomycin (B549263). nih.gov This allows for the direct chiral separation of ketoprofen enantiomers. nih.gov Another strategy employs a reversed-phase C8 column with vancomycin added to the mobile phase as a chiral selector. nih.gov For the separation of the glucuronide conjugates themselves, reversed-phase columns, such as a C18 column, are often used. nih.gov In some methods, an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) is added to the mobile phase to improve the retention and resolution of the anionic glucuronide conjugates on the reversed-phase column. nih.gov

Detection is commonly performed using UV detectors, typically at a wavelength of around 254 nm or 270 nm, where the benzophenone (B1666685) chromophore of ketoprofen exhibits strong absorbance. nih.govresearchgate.net The mobile phases are typically mixtures of an organic solvent (like acetonitrile, methanol, or tetrahydrofuran) and an aqueous buffer (such as triethylammonium (B8662869) acetate (B1210297) or phosphate (B84403) buffer), often acidified with formic or acetic acid to ensure the analytes are in a consistent protonation state and to improve peak shape. nih.govnih.govresearchgate.net

| Analyte/Method | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection | Reference |

| Ketoprofen Enantiomers | Chirobiotic V CSP | Tetrahydrofuran-0.5% TEAA buffer (15:85) | 0.7 | Not Specified (Resolution = 2.28) | UV | nih.gov |

| Ketoprofen Enantiomers | C8 (150 x 4.6 mm) | Methanol-0.25% TEAA buffer (50:50) with Vancomycin | 0.7 | Not Specified (Resolution = 2.22) | UV | nih.gov |

| (R)- and (S)-Ketoprofen | Chiralcel OJ-H (150 x 4.6 mm, 5 µm) | n-hexane:isopropyl alcohol:glacial acetic acid (50:50:0.1 v/v) | 1.0 | (R): ~2.8, (S): ~3.5 | UV (254 nm) | innovareacademics.in |

| Ketoprofen | Shim-pack GIST C18 (5 µm) | Acetonitrile and water with 0.1% formic acid (gradient) | 1.0 | 3.06 | UV (254 nm) | nih.gov |

| (R)- and (S)-Ketoprofen Glucuronide | C18 reversed-phase | Mobile phase with tetrabutylammonium hydrogen sulfate | Not Specified | Not Specified | Not Specified | nih.gov |

This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of (S)-Ketoprofen Acyl-β-D-glucuronide and its related compounds in complex biological matrices. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) systems are often coupled with MS/MS to provide rapid and high-resolution separations. core.ac.uknih.gov

A common setup involves an Acquity UPLC BEH C18 column for separation, followed by detection using a tandem mass spectrometer. nih.gov Analysis is frequently performed in the negative-ion electrospray ionization (ESI) mode, which is well-suited for the acidic carboxyl groups of ketoprofen and its glucuronide. nih.gov Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govresearchgate.net For instance, the transition for ketoprofen is often m/z 253.0 → 209.0. nih.gov The internal standard, such as ibuprofen (B1674241), would have its own distinct transition (e.g., m/z 205.0 → 161.0). nih.gov

Despite its advantages, a significant challenge in the LC-MS/MS analysis of acyl glucuronides is the potential for in-source fragmentation, where the glucuronide conjugate can break down within the mass spectrometer's ion source to produce the same parent drug ion, potentially interfering with the accurate measurement of the aglycone. Careful optimization of the ion source conditions is crucial to minimize this effect.

| Parameter | Value/Description | Reference |

| Chromatography System | UPLC-MS/MS | nih.gov |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Methanol:Water (60:20:20, v/v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Negative-ion Electrospray (ESI) | nih.gov |

| Ketoprofen MRM Transition | m/z 253.00 → 209.00 | nih.gov |

| Ibuprofen (IS) MRM Transition | m/z 205.00 → 161.00 | nih.gov |

| Ketoprofen Retention Time | 1.07 min | nih.gov |

| Ibuprofen (IS) Retention Time | 1.49 min | nih.gov |

This table is interactive. Users can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (S)-Ketoprofen Acyl-β-D-glucuronide and its various isomeric degradation products. nih.gov Furthermore, NMR provides a powerful, non-invasive method for monitoring the kinetics of acyl migration and hydrolysis in real-time. nih.govnih.gov

By monitoring the sample directly in an NMR tube under physiological conditions (pH 7.4, 37 °C), the degradation of the initial 1-β-O-acyl glucuronide can be followed by observing the decrease in the intensity of its characteristic signals, such as the anomeric proton (H-1) of the glucuronic acid moiety. nih.govnih.gov Concurrently, new signals appear that correspond to the formation of positional isomers (2-O-acyl, 3-O-acyl, 4-O-acyl) and their α- and β-anomers, as well as the hydrolyzed aglycone. nih.gov

Kinetic studies using ¹H-NMR have revealed that the degradation follows first-order kinetics. nih.gov A key finding from these studies is the stereoselectivity of the degradation process; the (S)-ketoprofen glucuronide degrades approximately two times slower than its corresponding (R)-enantiomer. nih.gov More detailed investigations using ¹³C-labeled ketoprofen glucuronide and ¹³C NMR spectroscopy have pinpointed that the primary stereoselective step is the initial 1β→2β acyl migration. nih.gov

| Compound/Parameter | Rate Constant (k, hr⁻¹) | Half-life (t½) | Method | Conditions | Reference |

| (S)-Ketoprofen Glucuronide | 0.55 ± 0.034 (overall degradation) | ~1.26 hr | ¹³C NMR | pH 7.4, 37°C | nih.gov |

| (R)-Ketoprofen Glucuronide | 1.07 ± 0.154 (overall degradation) | ~0.65 hr | ¹³C NMR | pH 7.4, 37°C | nih.gov |

| (S)-Ketoprofen Glucuronide | 0.52 ± 0.029 (1β→2β migration) | Not Specified | ¹³C NMR | pH 7.4, 37°C | nih.gov |

| (R)-Ketoprofen Glucuronide | 1.04 ± 0.158 (1β→2β migration) | Not Specified | ¹³C NMR | pH 7.4, 37°C | nih.gov |

| Ketoprofen Glucuronides | (S)-isomer slower than (R)-isomer by ~2x | Not Specified | ¹H NMR | pH 7.4, 37°C | nih.gov |

This table is interactive. Users can sort and filter the data.

Strategies for Sample Handling and Stabilization in Bioanalytical Studies

The inherent instability of acyl glucuronides like (S)-Ketoprofen Acyl-β-D-glucuronide is a major hurdle in bioanalytical studies. nih.gov The metabolite can readily hydrolyze back to the parent ketoprofen or rearrange to other isomers at physiological pH (around 7.4), leading to an underestimation of the glucuronide concentration and an overestimation of the parent drug. nih.gov

Therefore, the primary goal of sample handling is to minimize this degradation from the moment of collection through to analysis. nih.gov The most effective strategy is to immediately stabilize the biological samples (e.g., plasma, urine) ex vivo. nih.gov This is typically achieved by:

Immediate Cooling: Keeping samples on ice or refrigerated immediately after collection slows down the chemical reactions of hydrolysis and acyl migration.

Acidification: Lowering the pH of the sample to a range of 2 to 4 significantly inhibits both base-catalyzed hydrolysis and intramolecular rearrangement. This is often done by adding an acid, such as hydrochloric acid or trifluoroacetic acid, to the collection tube. core.ac.uk

Freezing: For long-term storage, stabilized samples should be kept frozen at -20°C or, preferably, -80°C until analysis.

In some analytical approaches, particularly when authentic standards for the glucuronide are unavailable, an indirect measurement is used. This involves intentionally hydrolyzing the glucuronide conjugate back to the parent drug using enzymes (e.g., β-glucuronidase) or alkaline conditions, followed by quantification of the released aglycone. nih.govnih.gov However, for accurate determination of the glucuronide itself, direct measurement of the stabilized sample is required. nih.gov

Development and Validation of Bioanalytical Assays for Labile Conjugates

The development and validation of a robust bioanalytical assay are critical for generating reliable data on (S)-Ketoprofen Acyl-β-D-glucuronide. nih.gov Given the compound's lability, the validation process must rigorously assess its stability under various conditions encountered during the analytical workflow. All validation procedures should adhere to international guidelines, such as those issued by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euich.orgfda.gov

A full validation of a bioanalytical method includes the following key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the parent drug, its enantiomer, other metabolites, and endogenous matrix components. europa.eu

Accuracy: The closeness of the measured concentration to the true value. europa.eu

Precision: The degree of agreement between multiple measurements of the same sample, expressed as the relative standard deviation (RSD). europa.eu

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. ipinnovative.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration that can be reliably quantified with acceptable accuracy and precision (LLOQ) and the lowest concentration that can be detected (LOD). nih.gov

Stability: This is a crucial parameter for labile conjugates. It involves testing the analyte's stability in the biological matrix under various conditions:

Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing. europa.eu

Short-Term/Bench-Top Stability: Stability at room temperature for the duration of sample preparation. europa.eu

Long-Term Stability: Stability during prolonged storage in a freezer. europa.eu

Stock Solution Stability: Stability of the analyte in the solvent used to prepare standards. europa.eu

| Method | Parameter | Value | Reference |

| UPLC-MS/MS (Ketoprofen) | Linearity Range | 0.5 - 500 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov | |

| Accuracy | 99.97% - 104.67% | nih.gov | |

| Precision (RSD) | < 2% | nih.gov | |

| LLOQ | 0.5 ng/mL | nih.gov | |

| LOD | 0.1 ng/mL | nih.gov | |

| HPLC-UV (Ketoprofen Enantiomers) | Linearity Range (Chirobiotic V) | 0.5 - 100 mg/L | nih.gov |

| LOD (Chirobiotic V) | 1 µg/L | nih.gov | |

| Linearity Range (C8 + Vancomycin) | 2.5 - 250 mg/L | nih.gov | |

| LOD (C8 + Vancomycin) | 14.5 µg/L | nih.gov | |

| Normal Phase HPLC (Ketoprofen R-isomer) | Linearity Range | 600 - 6000 ng/mL | innovareacademics.in |

| LLOQ | 600 ng/mL | innovareacademics.in | |

| LOD | 200 ng/mL | innovareacademics.in |

This table is interactive. Users can sort and filter the data.

Synthesis and Derivatization of S Ketoprofen Acyl β D Glucuronide for Research Purposes

Chemical Synthesis Approaches for 1-O-Acyl-β-D-Glucuronides

The chemical synthesis of 1-O-acyl-β-D-glucuronides, including the ketoprofen (B1673614) conjugate, is a challenging task due to the lability of the 1-O-acyl linkage. acs.orgresearchgate.net This linkage is susceptible to hydrolysis and intramolecular acyl migration, which can lead to a mixture of positional isomers. acs.orgnih.gov Over the years, several methods have been developed to address these challenges and improve the yield and stereoselectivity of the desired β-anomer.

Early methods often involved the use of acyl-protected glucuronic acid intermediates, such as the commercially available D-glucurono-6,3-lactone. A common strategy is the Koenigs-Knorr reaction, which typically involves coupling a glycosyl halide (like an acetylated glucuronyl bromide) with the carboxylic acid of the drug in the presence of a promoter. The participation of the C-2 acetyl group generally favors the formation of the desired 1,2-trans-glycosidic bond, resulting in the β-anomer.

More contemporary and efficient approaches focus on the selective 1-β-acylation of a partially protected glucuronic acid derivative. researchgate.netresearchgate.net One successful strategy involves the use of allyl or benzyl (B1604629) glucuronate. researchgate.net In this method, the carboxylic acid (ketoprofen) is activated and coupled to the anomeric hydroxyl group of the allyl or benzyl glucuronate. Peptide coupling agents, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), in the presence of a non-nucleophilic base like N-methylmorpholine (NMM), have proven effective for this acylation. researchgate.net The allyl or benzyl protecting groups can then be removed under very mild conditions, preserving the sensitive acyl glucuronide linkage. For example, the allyl group is typically removed using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) with a nucleophilic scavenger such as morpholine. researchgate.net

Another widely used method in organic synthesis for ester formation is the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comjocpr.com These reagents facilitate the esterification between the carboxylic acid of ketoprofen and the anomeric hydroxyl of a suitably protected glucuronic acid derivative. mdpi.com

The table below summarizes various chemical synthesis methodologies.

| Method | Glucuronic Acid Precursor | Coupling/Activating Agents | Key Features |

| Koenigs-Knorr Type | Acyl-protected glucuronyl halide (e.g., bromide) | Silver or mercury salts | Classic method; C-2 protecting group directs β-selectivity. |

| Selective Acylation | Allyl D-glucuronate or Benzyl D-glucuronate | HATU, NMM | High β-anomeric selectivity and good yields; mild deprotection preserves the labile product. researchgate.netresearchgate.net |

| Carbodiimide Coupling | Protected glucuronic acid | DCC, DMAP | Commonly used for ester synthesis; facilitates bond formation between the acid and alcohol. mdpi.comjocpr.com |

| Trichloroacetimidate Method | 1-O-hydroxy sugar converted to a trichloroacetimidate | Lewis acid catalyst | Creates a reactive intermediate for coupling with the carboxylic acid. |

Biosynthetic Production Methods for (S)-Ketoprofen Acyl-β-D-glucuronide

Biosynthetic methods offer a valuable alternative to chemical synthesis, often providing high stereoselectivity for the naturally occurring (S)-enantiomer conjugate. These methods leverage the enzymatic machinery responsible for drug metabolism in vivo. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid from the high-energy donor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate like ketoprofen. acs.orgnih.govhmdb.ca

The formation of (S)-Ketoprofen Acyl-β-D-glucuronide is primarily mediated by the UGT2B7 isoform. nih.gov This enzyme exhibits marked stereoselectivity, preferentially conjugating the (S)-enantiomer of ketoprofen. Other UGT isoforms, such as UGT1A3, UGT1A9, and UGT1A10, have also been shown to form ketoprofen glucuronide. caymanchem.com

For research and production purposes, several biological systems are utilized:

Human Liver Microsomes: These are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are a rich source of UGT enzymes. nih.govnih.gov Incubating (S)-ketoprofen with human liver microsomes in the presence of UDPGA is a standard method for producing the glucuronide metabolite for analytical studies. nih.govcapes.gov.br

Recombinant UGT-Expressing Cells: Cell lines, such as V79 cells, can be genetically engineered to express a specific human UGT isoform, like UGT2B1 (the rat ortholog of human UGT2B7) or UGT2B7 itself. nih.gov This approach allows for the production of the metabolite by a single, known enzyme, which is useful for studying the specific contribution of that isoform to the drug's metabolism. nih.gov For instance, when ketoprofen is added to the culture medium of V79 cells expressing UGT2B1, the cells produce and secrete the ketoprofen acyl-glucuronide. nih.gov

The table below highlights the key enzymes and systems used in biosynthesis.

| Enzyme/System | Description | Substrate Specificity |

| UGT2B7 | A key human UGT isoform expressed mainly in the liver. researchgate.netebmconsult.com | Primary enzyme for (S)-ketoprofen glucuronidation; exhibits high stereoselectivity for the (S)-enantiomer. nih.gov |

| Other UGTs (1A3, 1A9, 1A10) | Other isoforms of the UGT enzyme family. | Also capable of glucuronidating ketoprofen. caymanchem.com |

| Human Liver Microsomes | Preparations from liver tissue containing a mixture of drug-metabolizing enzymes. | A standard in vitro system for metabolic synthesis, containing UGT2B7 and other relevant isoforms. nih.govnih.gov |

| Recombinant Cell Lines | Cells engineered to express a single UGT isoform. | Allows for clean production and study of a specific enzyme's activity without interference from other enzymes. nih.gov |

Preparation of Isotopically Labeled (S)-Ketoprofen Acyl-β-D-glucuronide

Isotopically labeled compounds are indispensable tools for quantitative analysis and for elucidating metabolic and chemical reaction pathways. For (S)-Ketoprofen Acyl-β-D-glucuronide, stable isotope labeling is particularly useful for studying its reactivity, such as hydrolysis and acyl migration, without the need for radiolabeling.

A key strategy involves the synthesis of ketoprofen labeled with Carbon-13 (¹³C) at the carboxylic acid's carbonyl carbon. nih.gov This labeled ketoprofen can then be used in the biosynthetic systems described above (e.g., incubation with liver microsomes and UDPGA) to produce ¹³C-labeled (S)-Ketoprofen Acyl-β-D-glucuronide.

The primary application of this labeled metabolite is in Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.gov By monitoring the ¹³C NMR spectrum over time, researchers can track the disappearance of the initial 1-O-acyl glucuronide and the appearance of its various degradation and rearrangement products in situ. nih.gov This provides precise kinetic data on the rates of hydrolysis and acyl migration to other positions on the glucuronic acid ring, which is critical for understanding the compound's potential to covalently bind to proteins. nih.gov

Synthesis of Positional Isomers and Analogues for Reactivity Studies

The positional isomers of (S)-Ketoprofen Acyl-β-D-glucuronide are not typically synthesized directly. Instead, they are generated in situ from the parent 1-O-acyl-β-D-glucuronide via a well-documented intramolecular acyl migration process. acs.orgnih.gov The initial, enzymatically formed 1-O-acyl-β-D-glucuronide is chemically reactive and can rearrange under physiological pH conditions. acs.org

The acyl group from the C-1 anomeric position migrates to the adjacent hydroxyl groups on the glucuronic acid moiety, leading to the formation of a complex mixture of isomers. This includes the 2-O-, 3-O-, and 4-O-acyl isomers, each of which can exist as both α- and β-anomers. nih.gov

The study of this isomerization is crucial for reactivity assessment. The process is investigated by incubating the purified 1-O-acyl-β-D-glucuronide in a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4 and 37°C) and monitoring the reaction mixture over time using techniques like HPLC or NMR spectroscopy. nih.gov Research using ¹³C-labeled ketoprofen glucuronide has allowed for detailed kinetic modeling of these rearrangement reactions. nih.gov Studies have revealed stereoselective differences in reactivity; for example, the acyl migration from the 1-β to the 2-β position is significantly faster for the (R)-ketoprofen glucuronide than for the (S)-ketoprofen glucuronide. nih.gov This suggests that the (R)-enantiomer's glucuronide may be more reactive and potentially more likely to covalently modify proteins. nih.gov

The degradation and migration kinetics for the enantiomers of ketoprofen glucuronide are summarized in the table below.

| Kinetic Parameter | (R)-Ketoprofen Glucuronide | (S)-Ketoprofen Glucuronide |

| Overall Degradation Rate Constant (k, hr⁻¹) | 1.07 ± 0.154 | 0.55 ± 0.034 |

| 1-β → 2-β Migration Rate Constant (hr⁻¹) | 1.04 ± 0.158 | 0.52 ± 0.029 |

| Data from studies in phosphate buffer at 37°C. nih.gov |

The characterization of these isomers is achieved using advanced analytical methods, including two-dimensional NMR techniques (COSY, HMBC), which help to definitively identify the position of the acyl group on the glucuronic acid ring for each isomer formed. nih.gov

Theoretical and Computational Studies of S Ketoprofen Acyl β D Glucuronide

Molecular Modeling and Structure-Reactivity Relationships

(S)-Ketoprofen acyl-β-D-glucuronide is known for its chemical reactivity, a characteristic feature of many 1-β-O-acyl glucuronides. nih.govresearchgate.net This reactivity stems from the electrophilic nature of the ester carbonyl carbon, making the molecule susceptible to nucleophilic attack. The primary reaction pathways are intramolecular acyl migration and hydrolysis. nih.govrsc.org

Acyl Migration: This process involves the non-enzymatic, intramolecular rearrangement of the ketoprofen (B1673614) acyl group from the C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, and C4 positions. This results in the formation of a complex mixture of positional isomers (β- and α-anomers of 2-O, 3-O, and 4-O-acyl isomers). rsc.orgnih.gov This rearrangement is significant because the resulting isomers can have different chemical properties and stabilities. Furthermore, acyl migration is considered a necessary step for the formation of irreversible, covalent bonds with proteins. mdpi.com

Hydrolysis: This reaction involves the cleavage of the ester bond, releasing the parent (S)-ketoprofen and D-glucuronic acid.

A key aspect of the structure-reactivity relationship for ketoprofen glucuronide is its stereoselectivity. Studies have consistently shown that the degradation of the (R)-enantiomer of ketoprofen glucuronide is significantly faster than that of the (S)-enantiomer. nih.gov This difference in reactivity, driven by the three-dimensional arrangement of atoms around the chiral center, directly influences the stability and potential toxicity of the metabolite. The higher reactivity of the (R)-isomer suggests it may be more prone to forming covalent adducts with proteins. mdpi.com This stereoselective reactivity may also contribute to the observed stereoselective pharmacokinetics of ketoprofen itself.

Application of Quantum Mechanical Methods (e.g., DFT, Semi-Empirical) for Conformational and Electronic Analysis

Quantum mechanical (QM) methods are powerful computational tools for investigating the electronic structure and geometry of molecules. Density Functional Theory (DFT) has been a particularly valuable method for studying acyl glucuronides and their parent drugs. nih.gov

For molecules like (S)-ketoprofen and its glucuronide, DFT can be used to:

Perform Conformational Analysis: Identify the most stable three-dimensional structures (conformers) by calculating the potential energy associated with rotations around key single bonds. This is crucial for understanding how the molecule exists in solution and how it might fit into a protein's binding site.

Analyze Electronic Properties: Calculate the distribution of electron density within the molecule. This helps to identify the most reactive sites, such as the electrophilic carbonyl carbon and nucleophilic hydroxyl groups, which are central to the acyl migration and hydrolysis reactions.

While specific DFT studies focusing exclusively on (S)-Ketoprofen Acyl-β-D-glucuronide are not widely published, the methodology has been successfully applied to the parent drug and analogous acyl glucuronides. For instance, computational modeling of ibuprofen (B1674241) glucuronides using DFT has shown that differences in calculated activation energies for transacylation reflect the influence of stereochemistry on the reaction rate. nih.gov Such computational approaches provide a theoretical framework for understanding the experimentally observed differences in reactivity between the (R)- and (S)-enantiomers of ketoprofen glucuronide.

Prediction of Degradation Kinetics and Reaction Pathways

The degradation of (S)-Ketoprofen Acyl-β-D-glucuronide follows predictable, first-order kinetics. nih.gov The primary degradation pathway is a cascade of spontaneous chemical reactions that begins with the parent 1-β-O-acyl glucuronide. rsc.org This initial conjugate undergoes both hydrolysis back to the aglycone and, more rapidly, intramolecular acyl migration to form various positional isomers.

Experimental studies using techniques like 1H-NMR spectroscopy have allowed for the determination of degradation rates for the enantiomers of ketoprofen glucuronide at physiological pH and temperature. nih.gov These studies confirm that the degradation is stereoselective, with the (S)-isomer being approximately twice as stable as the (R)-isomer. nih.gov

Table 1: Experimentally Determined Degradation Kinetics of Ketoprofen Glucuronide Enantiomers Data obtained at pH 7.4 and 37°C, based on 1H-NMR spectroscopy.

| Compound | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, hours) |

| (R)-Ketoprofen glucuronide | ~0.22 | ~3.2 |

| (S)-Ketoprofen glucuronide | ~0.11 | ~6.3 |

Source: Adapted from kinetic studies on ketoprofen glucuronides. nih.gov

Computational chemistry complements these experimental findings by providing methods to predict these kinetics. The rate of chemical reactions is dependent on the activation energy of the transition state. By modeling the reactants and transition states of the acyl migration and hydrolysis reactions using DFT, it is possible to calculate these activation energies. nih.gov A strong correlation has been observed between the calculated activation energies and the experimentally measured degradation rates for other acyl glucuronides. rsc.org This demonstrates the potential of computational models to serve as predictive tools, highlighting drug candidates whose glucuronide metabolites are likely to be highly reactive and potentially toxic. rsc.org

Computational Analysis of Interactions with Enzymatic Active Sites or Protein Binding Pockets

(S)-Ketoprofen acyl-β-D-glucuronide can interact with proteins through both non-covalent binding and the formation of irreversible covalent adducts. Computational methods are instrumental in exploring these interactions at a molecular level.

Covalent Interactions: The electrophilic nature of ketoprofen acyl-glucuronide allows it to covalently bind to nucleophilic residues on proteins, particularly UDP-glucuronosyltransferases (UGTs), the very enzymes that catalyze its formation. mdpi.comnih.gov This binding is stereoselective and can lead to the irreversible inhibition of the enzyme. mdpi.comnih.gov Studies have shown that propionic acid-derived glucuronides, such as ketoprofen's, tend to form more covalent adducts with UGT2B isoforms than UGT1A isoforms. mdpi.com

Non-Covalent Interactions: The metabolite also binds non-covalently to plasma proteins like human serum albumin (HSA). nih.gov This binding is also stereoselective. The (R)-ketoprofen glucuronide binds to site II of HSA, though with a lower affinity than the parent drug. nih.gov The glucuronic acid moiety is thought to decrease the binding affinity due to its hydrophilicity and steric bulk. nih.gov While (S)-ketoprofen glucuronide also binds to HSA, the interaction is weaker and more difficult to characterize experimentally. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Docking simulations can be used to model the interaction between (S)-Ketoprofen Acyl-β-D-glucuronide and the active sites of proteins like UGT2B7 or the binding pockets of HSA. nih.gov Such simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For UGTs, these models can pinpoint the specific catalytic residues (e.g., histidine or aspartate) that are likely involved in nucleophilic attack on the glucuronide, leading to covalent adduct formation.

Q & A

Basic: What are the recommended synthetic methods for producing (S)-Ketoprofen Acyl-β-D-glucuronide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves enzymatic or chemical glucuronidation of (S)-ketoprofen. Key steps include:

- Derivatization of glucuronic acid : Acetylation at positions 2, 3, and 4 to protect hydroxyl groups, followed by coupling with (S)-ketoprofen under acidic or basic conditions .

- Enzymatic catalysis : Using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) in microsomal preparations, with optimization of pH (7.4), temperature (37°C), and cofactors (UDP-glucuronic acid) .

- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to isolate the acyl glucuronide .

Basic: How should researchers characterize the structural integrity and purity of (S)-Ketoprofen Acyl-β-D-glucuronide?

Answer:

Robust characterization requires:

- Nuclear Magnetic Resonance (NMR) : Assign β-D-glucuronide anomeric proton signals (δ 5.6–6.0 ppm) and ketoprofen aromatic protons (δ 7.0–8.0 ppm) to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M-H]⁻ ion at m/z 420.4 for S-flurbiprofen acyl glucuronide analogs) .

- Chromatographic purity : Use LC-UV or LC-MS with >95% purity thresholds, comparing retention times to reference standards .

Basic: What are the critical storage conditions to preserve (S)-Ketoprofen Acyl-β-D-glucuronide stability in laboratory settings?

Answer:

Stability is highly pH- and temperature-dependent:

- Short-term storage : Dissolve in anhydrous DMSO or methanol at -20°C to prevent hydrolysis .

- Long-term stability : Lyophilized powders stored at -80°C in amber vials (light-sensitive) with desiccants to minimize moisture .

- In-solution stability : Avoid aqueous buffers (pH >7) at room temperature; degradation half-life decreases to <24 hours under alkaline conditions .

Advanced: How can molecular docking simulations predict the interaction between (S)-Ketoprofen Acyl-β-D-glucuronide and UDP-glucuronosyltransferase (UGT) enzymes?

Answer:

Computational strategies include:

- Docking software : Glide (Schrödinger) or GOLD (CCDC) to model ligand-enzyme binding, prioritizing UGT2B7/2B4 active sites .

- Key parameters :

- Validation : Compare docking results with mutagenesis data (e.g., UGT2B7 D151A mutants showing reduced activity) .

Advanced: How can researchers resolve discrepancies in reported stability data for (S)-Ketoprofen Acyl-β-D-glucuronide across studies?

Answer:

Address variability through controlled experimental design:

- Matrix effects : Compare degradation rates in plasma vs. buffer; protein binding in plasma may stabilize the compound .

- Analytical sensitivity : Use LC-MS/MS instead of UV detection to quantify low-abundance degradation products (e.g., transacylation isomers) .

- Standardized protocols : Predefine pH (6.8–7.4), temperature (37°C), and incubation times (≤24 hours) for in vitro assays .

Advanced: What are the key considerations for designing enzymatic assays to study the kinetics of (S)-Ketoprofen Acyl-β-D-glucuronide formation?

Answer:

Critical parameters include:

- Enzyme source : Human liver microsomes (HLM) or recombinant UGT isoforms (e.g., UGT2B7) with activity normalization to protein content .

- Substrate saturation : Perform Michaelis-Menten analysis with (S)-ketoprofen concentrations (0.1–100 µM) to determine Kₘ and Vₘₐₓ .

- Inhibition controls : Include alamethicin (permeabilize microsomes) and saccharolactone (inhibit β-glucuronidase) to ensure accurate kinetic measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.